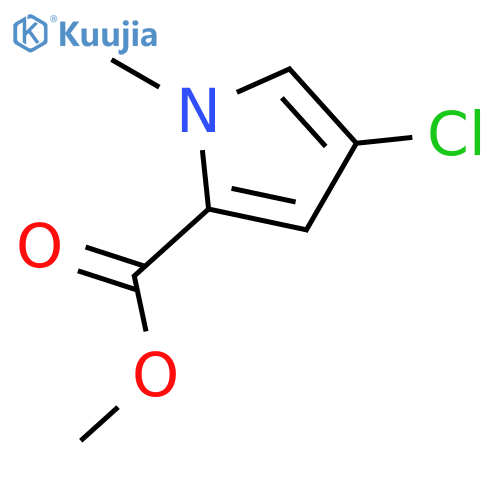Cas no 119866-61-4 (4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester)

119866-61-4 structure
商品名:4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester
4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester
- 1-methyl-2-methoxycarbonyl-4-chloropyrrole
- SB63826
- CPXLAJXVXYAAEF-UHFFFAOYSA-N
- SCHEMBL1277233
- methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate
- DB-221139
- 119866-61-4
- AKOS009098672
- methyl4-chloro-1-methyl-1H-pyrrole-2-carboxylate
-
- インチ: InChI=1S/C7H8ClNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h3-4H,1-2H3
- InChIKey: CPXLAJXVXYAAEF-UHFFFAOYSA-N
- ほほえんだ: CN1C=C(C=C1C(=O)OC)Cl
計算された属性
- せいみつぶんしりょう: 173.0243562g/mol
- どういたいしつりょう: 173.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01FGCB-500mg |
methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate |
119866-61-4 | 95% | 500mg |
$352.00 | 2023-12-26 | |
| 1PlusChem | 1P01FGCB-1g |
methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate |
119866-61-4 | 95% | 1g |
$591.00 | 2023-12-26 | |
| Chemenu | CM488606-1g |
Methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate |
119866-61-4 | 97% | 1g |
$*** | 2023-04-03 | |
| A2B Chem LLC | AX99835-500mg |
Methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate |
119866-61-4 | 95% | 500mg |
$371.00 | 2024-04-20 | |
| A2B Chem LLC | AX99835-1g |
Methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate |
119866-61-4 | 95% | 1g |
$606.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2125680-1g |
Methyl 4-chloro-1-methyl-1H-pyrrole-2-carboxylate |
119866-61-4 | 97% | 1g |
¥4802.00 | 2024-08-09 |
4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
119866-61-4 (4-chloro-1-methyl-1H-Pyrrole-2-carboxylic acid methyl ester) 関連製品
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
